Cas no 899009-67-7 (2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid)
899009-67-7 structure
Product Name:2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid
CAS-nummer:899009-67-7
MF:C12H12N4O3
MW:260.248682022095
CID:1946984
PubChem ID:6457738
Update Time:2025-04-21
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid Chemische en fysische eigenschappen
Naam en identificatie
-
- AC1O5GJO
- Ambcb9016126
- 2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid
- CTK5G7116
- MolPort-002-305-689
- AG-H-67493
- AG-J-24891
- {5-[4-(ALLYLOXY)PHENYL]-2H-TETRAZOL-2-YL}ACETIC ACID
- {5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetic acid(SALTDATA: FREE)
- CHEMBRDG-BB 9016126
- 2-(5-(4-(Allyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid
- STL388622
- 899009-67-7
- {5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetic acid
- AKOS002344146
- DTXSID80424200
-
- MDL: MFCD07600992
- Inchi: 1S/C12H12N4O3/c1-2-7-19-10-5-3-9(4-6-10)12-13-15-16(14-12)8-11(17)18/h2-6H,1,7-8H2,(H,17,18)
- InChI-sleutel: ZQBJZFTXEOEXEG-UHFFFAOYSA-N
- LACHT: O(CC=C)C1C=CC(=CC=1)C1N=NN(CC(=O)O)N=1
Berekende eigenschappen
- Exacte massa: 260.09100
- Monoisotopische massa: 260.09094026Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 6
- Complexiteit: 318
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 90.1Ų
Experimentele eigenschappen
- PSA: 90.13000
- LogboekP: 0.98950
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid Gerelateerde literatuur
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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